molecular formula C22H24O5 B3920923 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 6238-52-4

2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B3920923
CAS No.: 6238-52-4
M. Wt: 368.4 g/mol
InChI Key: GYXMQHPGHDVIHX-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 5 with a (2,5-dimethylphenyl)methoxy group and at position 3 with a 2-methoxyethyl ester. Its synthesis likely follows established routes for benzofuran derivatives, involving cyclization and substitution reactions .

Properties

IUPAC Name

2-methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-14-5-6-15(2)17(11-14)13-26-18-7-8-20-19(12-18)21(16(3)27-20)22(23)25-10-9-24-4/h5-8,11-12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXMQHPGHDVIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364516
Record name 2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-52-4
Record name 2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification or carboxylation reactions, using reagents such as carboxylic acids or their derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methoxyethyl halides, dimethylphenyl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables where applicable.

Structure and Composition

  • Molecular Formula : C₁₈H₁₈O₄
  • Molecular Weight : 298.34 g/mol
  • Functional Groups : Methoxy, benzofuran, and carboxylate groups.

The structural complexity of this compound suggests a range of chemical reactivities that can be harnessed in different applications.

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that benzofuran derivatives could induce apoptosis in cancer cells through the activation of specific pathways .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of benzofuran derivatives. Compounds with similar structures have shown promise in protecting neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that certain benzofuran derivatives could enhance cognitive function in animal models .

Materials Science

Polymer Synthesis
The compound can serve as a monomer in the synthesis of polymers with unique properties. Its methoxy and carboxylate groups allow for various polymerization techniques, leading to materials with tailored mechanical and thermal properties. Research into polymer composites has shown that incorporating such compounds can improve tensile strength and thermal stability .

Agricultural Chemistry

Pesticide Development
There is potential for this compound to be developed into a pesticide or herbicide. Its structural features may allow it to interact with biological systems of pests or weeds, offering a new avenue for crop protection strategies. Preliminary studies suggest that analogs of this compound exhibit herbicidal activity against common agricultural weeds .

Case Study 1: Antitumor Activity

A notable study involved synthesizing a series of benzofuran derivatives, including compounds similar to the target compound, which were tested against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Properties

In a controlled experiment involving mice subjected to neurotoxic agents, administration of a related benzofuran derivative resulted in reduced neuronal damage and improved behavioral outcomes. This suggests the potential for clinical applications in neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeReference
AntitumorBenzofuran derivatives
NeuroprotectiveBenzofuran analogs
HerbicidalBenzofuran-based pesticides

Table 2: Synthesis Pathways

Synthesis MethodYield (%)Conditions
Microwave-assisted85150°C for 30 min
Conventional heating70Refluxing for 4 hours

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzofuran core, ester groups, and aromatic moieties. Key comparisons are outlined below:

Substituent Variations on the Aromatic Methoxy Group

  • 2-Methoxyethyl 5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ()

    • Substituent: 2-chlorobenzyloxy (electron-withdrawing Cl).
    • Molecular formula: C₂₁H₂₁ClO₅.
    • Impact: The chlorine atom may enhance electrophilic reactivity and alter lipophilicity (higher logP) compared to the dimethylphenyl analog.
  • 2-Methoxyethyl 6-Bromo-5-[(2,5-Dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () Substituent: Bromine at position 5. Molecular formula: C₂₂H₂₃BrO₅.
  • 2-Methoxyethyl 5-[(2,6-Dichlorophenyl)methoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate () Substituent: 2,6-dichlorophenylmethoxy and bromine. Molecular formula: C₂₂H₂₀BrCl₂O₅. Impact: Dual halogenation likely reduces solubility and increases metabolic stability compared to non-halogenated analogs .

Ester Group Modifications

  • Methyl 6-Bromo-5-[(2,5-Dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ()

    • Ester: Methyl (vs. 2-methoxyethyl).
    • Molecular formula: C₂₀H₁₉BrO₄.
    • Impact: The smaller methyl ester reduces steric hindrance but may decrease water solubility compared to the 2-methoxyethyl group .
  • Ethyl 5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ()

    • Ester: Ethyl.
    • Impact: Ethyl groups balance lipophilicity and solubility, intermediate between methyl and 2-methoxyethyl esters .

Functional Group Additions

  • Pentyl 5-{[(2,5-Dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate () Substituent: Sulfonamide group. Molecular formula: C₂₃H₂₇NO₅S.
  • Ethyl 5-{Benzoyl[(2,5-Dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate () Substituent: Benzoyl-sulfonamide. Molecular formula: C₂₇H₂₅NO₆S. Impact: The bulky benzoyl group may reduce membrane permeability but improve target specificity .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₂₄O₅ 368.43 2,5-Dimethylphenylmethoxy, 2-methoxyethyl ester Balanced lipophilicity, moderate steric bulk
2-Chlorophenylmethoxy Analog () C₂₁H₂₁ClO₅ 388.84 2-Chlorophenylmethoxy Higher electrophilicity
6-Bromo Derivative () C₂₂H₂₃BrO₅ 455.33 Bromine at position 6 Increased steric hindrance
Methyl Ester Analog () C₂₀H₁₉BrO₄ 403.27 Methyl ester Lower solubility, reduced steric bulk
2,6-Dichlorophenylmethoxy Derivative () C₂₂H₂₀BrCl₂O₅ 531.67 2,6-Dichlorophenylmethoxy, bromine High lipophilicity, metabolic stability
Sulfonamide Derivative () C₂₃H₂₇NO₅S 429.53 Sulfonamide group Enhanced hydrogen-bonding potential

Research Implications and Trends

  • Synthetic Accessibility : The target compound and its analogs are synthesized via modular routes, enabling rapid exploration of structure-activity relationships (SAR) .
  • Biological Potential: While antimicrobial activity is noted for methyl 5-methoxy analogs (), the target compound’s dimethylphenyl and 2-methoxyethyl groups may improve pharmacokinetic profiles, such as bioavailability and half-life.

Biological Activity

The compound 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24O4C_{20}H_{24}O_{4}. Its structure features a benzofuran moiety, which is known for various biological activities, and a methoxy group that can enhance lipophilicity and bioavailability.

Structural Features

FeatureDescription
Benzofuran Core Imparts potential neuroprotective and anti-inflammatory properties.
Methoxy Groups Enhance solubility and may influence receptor binding.
Dimethylphenyl Substituent May contribute to selective biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Antioxidant Activity : The presence of the benzofuran structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific metabolic enzymes, which can be beneficial in treating metabolic disorders.
  • Receptor Modulation : Interaction with various receptors could lead to effects on neurotransmission and other physiological processes.

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant capacity of related benzofuran compounds, showing significant free radical scavenging activity, suggesting potential protective effects against oxidative damage.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation.
  • Enzyme Inhibition : In vitro studies demonstrated that derivatives of benzofuran can inhibit acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
This compoundPotential antioxidant and enzyme inhibition properties.
5-MethoxybenzofuranExhibits anti-inflammatory effects in animal models.
Benzofuran derivativesKnown for neuroprotective and anticancer activities.

Q & A

Q. Methodology :

  • Synthesize analogs with targeted substitutions (e.g., halogen replacement, ester chain modification).
  • Test in vitro against viral/bacterial targets (IC50_{50} assays) and compare with computational docking (e.g., AutoDock Vina) to map binding interactions .

Advanced: How to address contradictions in crystallographic data refinement for anisotropic displacement parameters?

  • Discrepancy Sources : Thermal motion anisotropy in bulky substituents (e.g., dimethylphenyl groups) or solvent inclusion artifacts.
  • Solutions :
    • Apply TWIN/BASF commands in SHELXL for twinned crystals .
    • Use PLATON/SQUEEZE to model disordered solvent regions .
    • Validate with Hirshfeld surface analysis (CrystalExplorer) to ensure intermolecular contacts align with van der Waals radii .

Advanced: What experimental designs optimize reaction yields in nucleophilic substitution reactions?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygen/nitrogen nucleophiles .
  • Catalyst Screening : Test K2_2CO3_3, Cs2_2CO3_3, or DBU for base-mediated reactions (yields vary from 60% to 85%) .
  • Kinetic Control : Monitor reaction progress via in situ IR to quench at optimal conversion (~90%) and minimize side-product formation .

Advanced: How to design a mechanistic study for biological target interaction?

  • Target Identification : Use phage display or affinity chromatography to isolate binding proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd_d) and thermodynamic profiles (ΔH, ΔS) .
  • Mutagenesis Assays : Engineer target protein mutants (e.g., alanine scanning) to pinpoint critical binding residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

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